2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine
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Overview
Description
2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine is a heterocyclic compound with the molecular formula C13H11N3O and a molecular weight of 225.25 g/mol . This compound is known for its unique structure, which combines an oxazole ring fused to a pyridine ring, and a phenylamine group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring followed by the introduction of the pyridine and phenylamine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Scientific Research Applications
2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of 2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine can be compared with other heterocyclic compounds, such as:
2-Methyl-5-oxazolo[4,5-b]pyridine: Lacks the phenylamine group, which may affect its biological activity and reactivity.
5-Phenyl-2-oxazoline: Contains an oxazoline ring instead of an oxazole ring, leading to different chemical properties.
2-Phenylpyridine: Lacks the oxazole ring, which can influence its interactions with biological targets.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-8-4-5-9(7-10(8)14)13-16-12-11(17-13)3-2-6-15-12/h2-7H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTVXCWMSWDXMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643926 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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